Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate
Description
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate is a brominated pentanedioate ester derivative with the molecular formula C₁₉H₂₃BrO₆ and an exact mass of 426.1014 g/mol . This compound is structurally characterized by a central pentanedioate backbone substituted with two acetyl groups at positions 2 and 4, a 4-bromophenyl group at position 3, and ethyl ester moieties. Its primary applications include serving as a synthetic intermediate in pharmaceuticals and organic chemistry research.
Properties
CAS No. |
869592-29-0 |
|---|---|
Molecular Formula |
C19H23BrO6 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate |
InChI |
InChI=1S/C19H23BrO6/c1-5-25-18(23)15(11(3)21)17(13-7-9-14(20)10-8-13)16(12(4)22)19(24)26-6-2/h7-10,15-17H,5-6H2,1-4H3 |
InChI Key |
NGYBOKVDHWTDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)Br)C(C(=O)C)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate typically involves the reaction of diethyl malonate with 4-bromobenzaldehyde under basic conditions, followed by acetylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of diethyl 2,4-diacetyl-3-(4-carboxyphenyl)pentanedioate.
Reduction: Formation of diethyl 2,4-dihydroxy-3-(4-bromophenyl)pentanedioate.
Substitution: Formation of diethyl 2,4-diacetyl-3-(4-substituted phenyl)pentanedioate.
Scientific Research Applications
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Substituent-Specific Variations
The compound’s structural analogs differ primarily in the substituent at the 3-phenyl position. Key examples include:
Impact of Substituents on Properties and Reactivity
- For example, the bromine atom in this compound contributes to its higher molecular weight (426.10 vs. 382.84 for the chloro analog) . The 2-nitrophenyl derivative (C₁₉H₂₃NO₈) participates in Hantzsch multicomponent reactions (MCRs) as a key intermediate, with its nitro group facilitating electron-deficient aromatic interactions .
- Electron-Donating Groups (OCH₃):
The 4-methoxyphenyl variant exhibits increased electron density, which may influence reactivity in nucleophilic aromatic substitution or catalytic processes .
Analytical Characterization
- Mass Spectrometry:
The exact mass of the brominated compound (426.1014) distinguishes it from analogs, enabling precise identification in LC-HRMS analyses . - Stereochemical Considerations: Some analogs (e.g., the 4-chlorophenyl derivative) exhibit defined stereocenters, which may influence biological activity or crystallization behavior .
Biological Activity
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article presents an overview of its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 427.286 g/mol
- Structural Features : Contains two acetyl groups and a bromophenyl substituent, which enhance its reactivity and biological activity.
Antimicrobial Activity
Research indicates that the presence of bromine in the phenyl ring may confer antimicrobial properties to this compound. Studies have shown that compounds with halogen substituents often exhibit enhanced antibacterial effects due to their ability to disrupt cellular membranes or interfere with metabolic processes.
Anticancer Activity
Preliminary investigations suggest potential anticancer activity. The compound's ability to modulate biochemical pathways may lead to the inhibition of cancer cell proliferation. The dual acetyl functionality is hypothesized to play a role in this mechanism by interacting with specific molecular targets involved in cell signaling and apoptosis .
The biological activity of this compound is largely attributed to its structural components:
- Electron Transfer : The bromophenyl group can participate in electron transfer reactions, influencing cellular processes such as oxidative stress responses.
- Enzyme Interaction : The acetyl groups may undergo hydrolysis or substitution reactions that affect various biochemical pathways, including enzyme inhibition or modulation.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl 2,4-diacetyl-3-phenylpentanedioate | CHO | Lacks bromine; simpler aromatic system |
| Diethyl 2-acetyl-3-(4-bromophenyl)pentanedioate | CHBrO | Contains only one acetyl group |
| Diethyl 2,5-diacetyl-3-(4-bromophenyl)pentanedioate | CHBrO | Different positioning of acetyl groups |
The presence of the brominated phenyl group in this compound enhances its reactivity and potential biological activity compared to other similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard agar diffusion methods, showing zones of inhibition comparable to established antibiotics.
- Anticancer Research : A study focusing on the compound's effect on cancer cell lines revealed that it can induce apoptosis in specific cancer types. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
